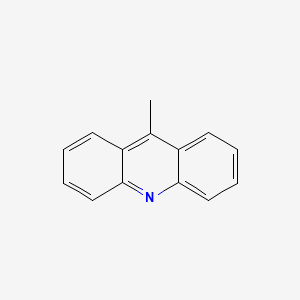

9-Methylacridine

Description

BenchChem offers high-quality 9-Methylacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Methylacridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methylacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDRLXJNISEWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862287 | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194674 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

611-64-3, 88813-63-2 | |

| Record name | 9-Methylacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Methylacridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Methylacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methylacridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-METHYLACRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Bernthsen Synthesis of 9-Methylacridine: Mechanism, Protocol, and Modern Advancements

This guide provides an in-depth exploration of the Bernthsen acridine synthesis, with a specific focus on the preparation of 9-Methylacridine. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a detailed examination of the reaction's mechanistic underpinnings, a comparison of classical and modern protocols, and practical insights into optimizing this venerable yet powerful reaction.

Introduction: The Significance of the Acridine Scaffold

The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science.[1] Acridine derivatives are renowned for their diverse biological activities, including antitumor, antibacterial, and antiviral properties, largely attributed to their ability to intercalate with DNA and RNA.[2][3] Furthermore, their inherent fluorescence makes them valuable as dyes and photosensitive organic probes.[1] The Bernthsen acridine synthesis, first reported in the late 19th century, represents a fundamental and direct method for accessing 9-substituted acridines by condensing diarylamines with carboxylic acids.[2][4] This guide focuses on the synthesis of 9-Methylacridine, a key intermediate and a subject of study for its own biological and chemical properties.[5][6]

Part 1: The Core Chemistry: Mechanism and Rationale

The Bernthsen synthesis is a classic example of an electrophilic aromatic substitution followed by cyclization and dehydration.[1] Understanding the role of each component is critical to appreciating the reaction's nuances and potential pitfalls. The reaction involves heating a diarylamine with a carboxylic acid in the presence of a Lewis acid, typically anhydrous zinc chloride, at high temperatures.[4]

The mechanism for the formation of 9-Methylacridine from diphenylamine and acetic acid proceeds through several key stages:

-

Activation of the Carboxylic Acid : Anhydrous zinc chloride (ZnCl₂), a potent Lewis acid, coordinates to the carbonyl oxygen of acetic acid. This coordination polarizes the C=O bond and facilitates the formation of a highly electrophilic acylium ion intermediate or a related activated acyl species.[1][7] This step is crucial as acetic acid itself is not electrophilic enough to acylate the diphenylamine ring.

-

Electrophilic Acylation (Friedel-Crafts Acylation) : The electron-rich aromatic ring of diphenylamine acts as a nucleophile, attacking the activated acyl species. This attack preferentially occurs at the ortho position of one of the phenyl rings due to the directing effect of the amine group and the potential for subsequent cyclization.[7]

-

Intramolecular Cyclization : The carbonyl group of the newly introduced acetyl group is then activated by another molecule of zinc chloride. This is followed by an intramolecular electrophilic attack from the second phenyl ring onto the activated carbonyl carbon, forming a six-membered dihydroacridine ring.[7][8]

-

Dehydration and Aromatization : The resulting tricyclic intermediate, a 9,10-dihydroacridin-9-ol derivative, readily undergoes dehydration under the harsh, high-temperature, acidic conditions.[7] The elimination of a water molecule results in the formation of the stable, fully aromatic acridine ring system, yielding 9-Methylacridine.[7] The high temperatures (often >200°C) are necessary to drive this final dehydration step and overcome the activation energy of the cyclization.[4][8]

Caption: Figure 2: Experimental Workflow for Classical Synthesis.

Microwave-Assisted Synthesis: A High-Yield, Rapid Alternative

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles. [9]The Bernthsen synthesis is particularly amenable to this technology.

Protocol Highlights:

Research has shown that irradiating a mixture of diphenylamine (1 equiv.), acetic acid (10 equiv.), and zinc chloride (4 equiv.) with 200 W microwave power at 200-210°C for just 5 minutes can produce 9-Methylacridine in an isolated yield of up to 79%. [9]The workup involves adding aqueous ammonia to the reaction mixture, filtering the slurry, washing the residue with water, and extracting the product with an organic solvent like ethyl acetate followed by column chromatography. [9] Table 2: Comparison of Classical vs. Microwave-Assisted Synthesis

| Parameter | Classical Thermal Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | ~15 hours | 5-10 minutes |

| Temperature | 220°C | 200-210°C |

| Typical Yield | ~40-50% (based on 25-30g from 50g) [10] | ~70-80% [9] |

| Energy Input | Sustained, high | Intermittent, focused |

| Purification | Extensive extraction, recrystallization | Direct workup, column chromatography |

| Key Advantage | Scalability, simple equipment | Speed, higher yield, cleaner reaction |

Part 3: Product Characterization and Validation

Independent of the synthetic route, the final product must be rigorously characterized to confirm its identity and purity.

Table 3: Physical and Chemical Properties of 9-Methylacridine

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Yellow to light brown crystalline powder; Greenish-yellow needles | [6][10][11] |

| Molecular Formula | C₁₄H₁₁N | [11][12] |

| Molecular Weight | 193.24 g/mol | [12] |

| Melting Point | 114-119°C | [10][11][13] |

| Solubility | Moderately soluble in ethanol; limited solubility in water | [6] |

| CAS Number | 611-64-3 | [11][13]|

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure. The data should be compared against reference spectra or literature values to validate the synthesis of the target compound.

Part 4: Troubleshooting and Field-Proven Insights

-

Challenge: Tar Formation : The primary challenge in the classical Bernthsen synthesis is the formation of tarry by-products, which complicates isolation. [10][14] * Insight : This is often due to side reactions at the very high temperatures required. Ensuring the use of high-purity, dry reagents and anhydrous zinc chloride is paramount. The microwave method significantly mitigates this by drastically reducing the reaction time. [9]* Challenge: Low Yields : Traditional yields can be modest. [1] * Insight : The stoichiometry of the reactants is key. An excess of both the carboxylic acid and zinc chloride is typically used to drive the reaction forward. [9]As demonstrated in microwave studies, a molar ratio of Diphenylamine:Acetic Acid:ZnCl₂ of 1:10:4 was found to be optimal. [9]* Alternative Catalysts : While zinc chloride is traditional, other catalysts have been explored.

Conclusion

The Bernthsen synthesis of 9-Methylacridine is a robust and historically significant reaction that continues to be relevant. While the classical thermal method is effective, it is hampered by long reaction times and challenging purifications. Modern advancements, particularly the use of microwave irradiation, have transformed this process, enabling rapid synthesis with significantly improved yields and product purity. [9]For researchers and drug development professionals, understanding both the classical foundations and modern optimizations of this synthesis provides a versatile toolkit for accessing the valuable acridine scaffold.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Acridine. [Online] Available at: [Link]

-

Mechanism of Bernthsen acridine synthesis. (2021). YouTube. [Online] Available at: [Link]

-

Bernthsen Acridine Synthesis Mechanism | Organic Chemistry. (2021). YouTube. [Online] Available at: [Link]

-

Gaina, L., et al. (2016). Synthesis of Acridines by an Eco-friendly Method. REV.CHIM.(Bucharest), 67(3), 435-438. [Online] Available at: [Link]

-

Singh, H., & Singh, R. (2012). Name Reactions in Organic Synthesis. Cambridge University Press. [Online] Available at: [Link]

-

Jyoti, A., et al. (2002). RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. Heterocyclic Communications, 8(2), 153-158. [Online] Available at: [Link]

-

Wikipedia. Bernthsen acridine synthesis. [Online] Available at: [Link]

-

Popali, S. (2022). Bernthsen acridine synthesis (CHEMISTRIAN). Slideshare. [Online] Available at: [Link]

-

Akter, R., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7437. [Online] Available at: [Link]

-

Kumar, R., et al. (2011). ACRIDINE: A VERSATILE HETEROCYCLIC NUCLEUS. Acta Poloniae Pharmaceutica, 68(1), 3-15. [Online] Available at: [Link]

-

PrepChem. Preparation of 9-methylacridine. [Online] Available at: [Link]

-

Biswas, T. (2021). Acridine preparation (Bernthsen acridine synthesis) and two MCQ. YouTube. [Online] Available at: [Link]

-

Aracena, A. O. (2012). Synthesis of 9-methylacridine. ResearchGate. [Online] Available at: [Link]

-

Das, S., & Thakur, A. J. (2011). A green development of Bernthsen 9-substituted acridine synthesis in the absence of solvent catalyzed by p-toluenesulphonic acid (p-TSA). Green Chemistry Letters and Reviews, 4(2), 141-146. [Online] Available at: [Link]

-

Mathivanan, S. (2022). Fused heterocyclic componds acridine. Slideshare. [Online] Available at: [Link]

-

ResearchGate. (2024). Acridine and substituted acridine synthesis using Ullman (a), Bernthsen (b), Friedlander (c) synthesis, and from C-acylated diphenylamine (d). [Online] Available at: [Link]

-

ChemSynthesis. 9-methylacridine. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11913, 9-Methylacridine. [Online] Available at: [Link]

Sources

- 1. bch.ro [bch.ro]

- 2. Bernthsen acridine synthesis (CHEMISTRIAN) | PPTX [slideshare.net]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

- 5. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 611-64-3: 9-Methylacridine | CymitQuimica [cymitquimica.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. prepchem.com [prepchem.com]

- 11. 9-Methylacridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. 9-Methylacridine | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Friedländer Synthesis of 9-Methylacridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acridine scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant applications in medicinal chemistry, materials science, and biological research. Among its derivatives, 9-methylacridine serves as a crucial building block for more complex molecules and exhibits notable biological properties. The Friedländer synthesis, a classic and versatile method for the construction of quinoline and acridine skeletons, offers a strategic approach to 9-methylacridine. This guide provides a comprehensive technical overview of the Friedländer synthesis as applied to 9-methylacridine, delving into the mechanistic intricacies, offering detailed experimental protocols, and discussing critical considerations for reaction optimization.

Introduction: The Significance of the Acridine Nucleus and the Strategic Value of the Friedländer Synthesis

Acridine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have long captured the attention of chemists and pharmacologists. Their planar, tricyclic structure allows them to intercalate with DNA, a property that has been extensively exploited in the development of anticancer and antimicrobial agents. The substitution pattern on the acridine core profoundly influences its biological activity, making the development of efficient and versatile synthetic routes a key area of research.

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a powerful condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst, to form a quinoline or related heterocyclic system.[1] This reaction is a cornerstone in heterocyclic chemistry due to its operational simplicity and the ready availability of starting materials.[2] For the synthesis of 9-methylacridine, the Friedländer approach offers a convergent and adaptable strategy.

This guide will focus on a two-step sequence involving an initial Friedländer condensation to form a tetrahydroacridine intermediate, followed by an aromatization step to yield the final 9-methylacridine product. This approach is often more practical and higher yielding than a direct, one-pot synthesis, which can be challenging.

Mechanistic Insights: Understanding the Reaction Pathways

The Friedländer synthesis can proceed through two primary mechanistic pathways, the preferred route being dependent on the reaction conditions, particularly the nature of the catalyst (acidic or basic).[1]

2.1. Base-Catalyzed Mechanism (Aldol Condensation First)

Under basic conditions, the reaction is initiated by an aldol-type condensation between the enolizable ketone (e.g., cyclohexanone) and the carbonyl group of the 2-aminoaryl ketone (2-aminoacetophenone). The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated carbonyl compound. Subsequent intramolecular cyclization via attack of the amino group on the carbonyl, followed by a final dehydration step, yields the aromatic acridine ring.

2.2. Acid-Catalyzed Mechanism (Schiff Base Formation First)

In the presence of an acid catalyst, the initial step is the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl ketone and the carbonyl of the methylene-containing reactant. Tautomerization of the Schiff base to an enamine is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final acridine product.

Experimental Protocols: A Step-by-Step Guide to the Synthesis of 9-Methylacridine

This section provides a detailed, two-step experimental protocol for the synthesis of 9-methylacridine via a Friedländer condensation followed by aromatization.

3.1. Step 1: Friedländer Synthesis of 9-Methyl-1,2,3,4-tetrahydroacridine

This procedure outlines the base-catalyzed condensation of 2-aminoacetophenone with cyclohexanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminoacetophenone | 135.17 | 1.35 g | 10 |

| Cyclohexanone | 98.14 | 1.18 g (1.25 mL) | 12 |

| Potassium Hydroxide (KOH) | 56.11 | 1.12 g | 20 |

| Ethanol (95%) | - | 25 mL | - |

| Deionized Water | - | As needed | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone (1.35 g, 10 mmol) and ethanol (25 mL). Stir the mixture until the solid is fully dissolved.

-

To this solution, add cyclohexanone (1.18 g, 12 mmol).

-

In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a minimal amount of deionized water (approximately 5 mL) and add this solution to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing approximately 100 mL of ice-cold water. A precipitate should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with several portions of cold deionized water to remove any residual potassium hydroxide and other water-soluble impurities.

-

Dry the product, 9-methyl-1,2,3,4-tetrahydroacridine, in a desiccator or a vacuum oven at low heat.

3.2. Step 2: Aromatization of 9-Methyl-1,2,3,4-tetrahydroacridine to 9-Methylacridine

This procedure details the dehydrogenation of the tetrahydroacridine intermediate using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 9-Methyl-1,2,3,4-tetrahydroacridine | 199.28 | 1.0 g | 5.02 |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 227.01 | 2.28 g | 10.04 |

| Toluene | - | 30 mL | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Instrumentation:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 9-methyl-1,2,3,4-tetrahydroacridine (1.0 g, 5.02 mmol) in toluene (30 mL).

-

Add DDQ (2.28 g, 10.04 mmol, 2 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to 100 °C under a molecular oxygen atmosphere (a balloon filled with oxygen can be used).[4]

-

Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove the reduced DDQ (DDQH2).

-

Wash the organic layer with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 9-methylacridine as yellow crystals.

Causality and Optimization: Field-Proven Insights

The successful synthesis of 9-methylacridine via the Friedländer reaction hinges on a careful consideration of several experimental parameters.

4.1. Choice of Catalyst: A Critical Decision

The selection of an acidic or basic catalyst can significantly impact the reaction's efficiency and, in some cases, its regioselectivity.[5]

-

Base Catalysis (e.g., KOH, NaOH, KOtBu): Generally favored for the condensation of 2-aminoacetophenone with cyclic ketones. The base promotes the formation of the enolate from the ketone, initiating the aldol condensation.

-

Acid Catalysis (e.g., H₂SO₄, p-TsOH, Lewis Acids): Often employed for reactions involving 2-aminobenzaldehydes. However, strong acids can lead to side reactions and charring, particularly at elevated temperatures. Milder Lewis acids have been explored to circumvent these issues.

4.2. Reaction Conditions: Temperature and Solvent Effects

Traditional Friedländer syntheses often require high temperatures, which can lead to the formation of byproducts and decomposition.[6] Modern approaches often utilize milder conditions.

-

Temperature: The refluxing temperature of ethanol in the provided protocol is generally sufficient for the condensation. Higher temperatures may not necessarily improve the yield and could lead to undesired side reactions.

-

Solvent: Ethanol is a common and effective solvent for the base-catalyzed Friedländer reaction. For acid-catalyzed reactions, aprotic solvents like toluene or dichloromethane may be more suitable.[7]

4.3. Challenges and Troubleshooting

-

Low Yields: A common issue in Friedländer synthesis can be attributed to several factors, including suboptimal catalyst concentration, inappropriate reaction temperature, and competing side reactions like the self-condensation of the ketone.[6]

-

Product Purification: The crude product of the Friedländer condensation may contain unreacted starting materials and byproducts. Recrystallization or column chromatography is often necessary to obtain a pure product. The final 9-methylacridine product can be further purified by taking advantage of its basicity, for instance, by forming a salt with an acid, washing away neutral impurities, and then regenerating the free base.

Alternative Synthetic Routes: The Bernthsen Acridine Synthesis

For a comprehensive understanding, it is valuable to consider alternative methods for synthesizing 9-methylacridine. The Bernthsen acridine synthesis provides a different strategic approach. This reaction involves the condensation of a diarylamine (diphenylamine) with a carboxylic acid (acetic acid) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures.[8]

General Protocol for Bernthsen Synthesis of 9-Methylacridine:

-

A mixture of diphenylamine, glacial acetic acid, and anhydrous zinc chloride is heated, initially at 100 °C and then gradually to 220 °C for an extended period (e.g., 14 hours).[3]

-

The reaction mixture, which often contains tarry byproducts, is worked up by dissolving it in hot dilute sulfuric acid.

-

The 9-methylacridine is then precipitated by the addition of ammonia and can be purified by recrystallization.[3]

While this method can produce 9-methylacridine, it often suffers from harsh reaction conditions and the formation of significant amounts of byproducts, making the Friedländer approach with subsequent aromatization a more controlled and often higher-yielding alternative.[6]

Visualization of Key Processes

6.1. Friedländer Synthesis Workflow

Caption: Key steps in the base-catalyzed Friedländer mechanism.

Conclusion

The Friedländer synthesis remains a highly relevant and powerful tool for the construction of the acridine scaffold. The two-step approach, involving an initial condensation to form 9-methyl-1,2,3,4-tetrahydroacridine followed by aromatization with DDQ, provides a reliable and adaptable route to 9-methylacridine. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is crucial for optimizing the synthesis and achieving high yields of the desired product. This guide offers a solid foundation for researchers and drug development professionals to successfully employ the Friedländer synthesis in their pursuit of novel acridine-based compounds.

References

-

PrepChem. (2023). Preparation of 9-methylacridine. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Bernthsen acridine synthesis. Retrieved from [Link]

-

All About Chemistry. (2021, August 19). Bernthsen Acridine Synthesis Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

- Shirisha, T., Parida, A., Majhi, S., Ghosh, S., & Kashinath, D. (2025). DDQ promoted metal-free oxidative cascade synthesis of acridinyl ketones and 4-benzoylacridinones from C4-functionalized 1,2,3,4-tetrahydroacridines. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB01306B

-

MADD Chemistry. (2018, July 29). Acridine Synthesis [Video]. YouTube. Retrieved from [Link]

-

DR. Raghu Prasad. (2025, March 5). Bernthsen Acridine Synthesis [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, October 10). Pfitzinger reaction. Retrieved from [Link]

- Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 193-200.

-

J&K Scientific LLC. (2025). Friedländer Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Combes quinoline synthesis. Retrieved from [Link]

- JOCPR. (2010). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 1956-1959.

-

Wikipedia. (2023, December 1). Friedländer synthesis. Retrieved from [Link]

-

ResearchGate. (2016). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

NPTEL. (n.d.). Aromatization. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Acridine. Retrieved from [Link]

- Hossain, M. A., & Bhaumik, M. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7354.

-

ResearchGate. (2012). A DDQ-mediated ring-opening and aromatization cascade of a tetrahydrocarbazole-fused tetrahydrofuran for the synthesis of olivacine. Retrieved from [Link]

- PubMed. (1995). Novel acridine-triazenes as prototype combilexins: synthesis, DNA binding, and biological activity. Journal of Medicinal Chemistry, 38(18), 3481-3491.

-

ResearchGate. (2012). Synthesis of Acridines by an Eco-friendly Method. Retrieved from [Link]

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. DDQ promoted metal-free oxidative cascade synthesis of acridinyl ketones and 4-benzoylacridinones from C4-functionalized 1,2,3,4-tetrahydroacridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. DDQ promoted metal-free oxidative cascade synthesis of acridinyl ketones and 4-benzoylacridinones from C4-functionalized 1,2,3,4-tetrahydroacridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01306B [pubs.rsc.org]

- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 6. bch.ro [bch.ro]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bernthsen acridine synthesis - Wikipedia [en.wikipedia.org]

spectroscopic properties of 9-Methylacridine

An In-depth Technical Guide to the Spectroscopic Properties of 9-Methylacridine

Introduction

9-Methylacridine is a heterocyclic aromatic compound belonging to the acridine family, distinguished by a methyl group at the 9-position of its tricyclic structure.[1] This substitution significantly influences its electronic and photophysical properties, making it a compound of great interest for researchers, medicinal chemists, and materials scientists. Its inherent fluorescence and ability to intercalate with nucleic acids have led to its use as a fluorescent probe for DNA and RNA studies and as a foundational scaffold in the development of therapeutic agents and advanced materials.[2]

This technical guide provides a comprehensive exploration of the core . As a Senior Application Scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the causality behind experimental observations and methodologies. This document is designed to be a self-validating resource, grounding key claims in authoritative references and providing detailed protocols for the replication and expansion of the described analyses.

Physicochemical Characteristics

A foundational understanding of a molecule's basic physical and chemical properties is essential before delving into its spectroscopic behavior. 9-Methylacridine is a pale yellow to brownish crystalline solid at room temperature, with moderate solubility in organic solvents like ethanol and acetone and limited solubility in water.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N | [1][3] |

| Molecular Weight | 193.25 g/mol | [2][3] |

| CAS Number | 611-64-3 | [1][3] |

| Melting Point | 114-119 °C | [2][4] |

| Appearance | Light yellow to brown crystalline powder | [2] |

Electronic Absorption (UV-Visible) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For acridine derivatives, the absorption spectrum is typically characterized by two primary π→π* electronic transitions, designated as the ¹Lₐ and ¹Lₑ bands.[5] These transitions are sensitive to both substitution on the acridine ring and the solvent environment.[5] The NIST WebBook provides a reference spectrum for 9-Methylacridine, which serves as a basis for its characterization.[6]

The absorption spectrum shows distinct bands in the UV and near-visible regions. The position and intensity of these bands can be influenced by solvent polarity and hydrogen bonding capabilities, a characteristic feature of the acridine chromophore.

Experimental Protocol: UV-Vis Absorption Measurement

The causality behind this protocol is to ensure accuracy and reproducibility by working within the linear range of the spectrophotometer (Absorbance < 1.0) and using a reference to account for solvent and cuvette absorbance.

-

Solution Preparation : Prepare a stock solution of 9-Methylacridine of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

-

Serial Dilution : Prepare a working solution from the stock solution with a final concentration that yields a maximum absorbance between 0.5 and 1.0.

-

Spectrophotometer Setup : Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the same solvent as a reference.

-

Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 220-450 nm).

-

Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.

Luminescence Spectroscopy

9-Methylacridine exhibits notable fluorescence, a property that is central to its application as a molecular probe.[2] The emission properties are highly sensitive to the local microenvironment, making it a valuable tool for studying biological systems and material properties.[5]

Fluorescence Properties

The fluorescence of 9-Methylacridine arises from the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). The energy of this transition, and thus the color of the emitted light, is strongly influenced by solvent polarity. In more polar solvents, a red-shift (shift to longer wavelengths) in the emission spectrum is typically observed due to the stabilization of the more polar excited state. This environmental sensitivity is a key feature exploited in sensing applications.[7]

While comprehensive data for 9-Methylacridine itself is sparse, studies on closely related derivatives like acridin-9-ylmethyl esters show significant Stokes shifts that increase with solvent polarity, a behavior anticipated for the parent compound.[7]

Experimental Protocol: Fluorescence Quantum Yield (Φf) Determination

The determination of fluorescence quantum yield is critical for characterizing the efficiency of a fluorophore. The comparative method described here is a field-proven, reliable technique that benchmarks the sample against a well-characterized standard.[7]

-

Standard Selection : Choose a quantum yield standard with a known Φf that absorbs and emits in a similar spectral region to 9-Methylacridine (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).[7]

-

Solution Preparation : Prepare a series of five or more dilute solutions of both the 9-Methylacridine sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength must be kept below 0.1 to prevent inner filter effects.[7]

-

Absorbance Measurement : Record the UV-Vis absorption spectrum for each solution.

-

Fluorescence Measurement : Record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for all measurements.

-

Data Analysis :

-

Integrate the area under the fluorescence emission curve for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the slope of the resulting linear plots (msample and mstd).

-

-

Calculation : Calculate the quantum yield of the sample (Φsample) using the following equation[7]: Φsample = Φstd * (msample / mstd) * (nsample² / nstd²) where 'n' is the refractive index of the solvent.

Caption: Workflow for comparative fluorescence quantum yield measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 9-Methylacridine by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectrum

The ¹H NMR spectrum provides a distinct fingerprint. The aromatic protons on the acridine rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons appear as a sharp singlet in the upfield region (δ 2.8-3.1 ppm).

| Assignment | Shift (ppm) - 300 MHz | Shift (ppm) - 399.65 MHz |

| Aromatic Protons | 7.39 - 8.17 | 7.49 - 8.20 |

| Methyl Protons (CH₃) | 2.88 | 3.02 |

| Data obtained in CDCl₃. Source:[8] |

¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon framework. The spectrum will show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The aromatic carbons resonate in the δ 120-150 ppm range, while the methyl carbon signal appears significantly upfield. PubChem indicates the availability of reference spectra for detailed assignments.[3]

Experimental Protocol: NMR Sample Preparation

This protocol is designed to produce high-resolution spectra by ensuring sample purity, complete dissolution, and the use of a deuterated solvent to avoid large solvent signals.[9]

-

Purity Check : Ensure the 9-Methylacridine sample is of high purity (>98%) to avoid misleading signals from impurities.

-

Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the sample (e.g., Chloroform-d, CDCl₃).

-

Dissolution : Weigh approximately 5-10 mg of 9-Methylacridine into a clean vial. Add 0.5-0.7 mL of the deuterated solvent. Gently vortex or sonicate until the sample is completely dissolved.

-

Transfer : Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

Acquisition : Acquire ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a gas-phase technique used to determine the mass-to-charge ratio (m/z) of a molecule, thus confirming its molecular weight and elemental composition.[10] The electron ionization (EI) mass spectrum of 9-Methylacridine is available through the NIST WebBook.[11]

In EI-MS, the primary observation is the molecular ion peak (M⁺), which corresponds to the intact molecule minus one electron. For 9-Methylacridine (C₁₄H₁₁N), this peak is expected at an m/z of 193. The fragmentation pattern can provide further structural information. The stability of the aromatic system means the molecular ion peak is typically the base peak (most abundant).[11]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of 9-Methylacridine will be characterized by:

-

Aromatic C-H stretching : Signals typically appear above 3000 cm⁻¹.

-

Aromatic C=C stretching : Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching : Vibrations within the heterocyclic ring system.

-

Aliphatic C-H stretching/bending : From the methyl group, appearing around 2850-2960 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).

Reference spectra are available from sources like PubChem to confirm these assignments.[3]

Excited-State Dynamics

The interaction of 9-Methylacridine with light initiates a series of complex processes known as excited-state dynamics.[12][13] Upon absorption of a UV-Vis photon, the molecule is promoted to an excited electronic state. From here, it can relax via several pathways:

-

Fluorescence : Radiative decay back to the ground state, as discussed previously.

-

Intersystem Crossing (ISC) : Transition to a triplet excited state (T₁). This can lead to phosphorescence (a longer-lived emission) or photochemical reactions.

-

Non-radiative Decay : Internal conversion or vibrational relaxation, dissipating energy as heat.

The study of these dynamics is crucial for understanding the photostability and photochemical reactivity of the molecule.[14] For instance, time-resolved spectroscopy can elucidate the timescales of these processes, which is vital for applications in photodynamic therapy or photocatalysis where specific excited states are harnessed.[14][15]

Caption: Key photophysical pathways for an aromatic molecule like 9-Methylacridine.

Conclusion

9-Methylacridine possesses a rich and informative set of spectroscopic properties that are foundational to its diverse applications. Its distinct UV-Vis absorption, environmentally sensitive fluorescence, and characteristic NMR and mass spectra provide a robust toolkit for its identification and for probing its interactions with its environment. The methodologies and data presented in this guide offer a comprehensive framework for researchers, enabling both the validation of existing work and the exploration of new frontiers in medicine, biology, and materials science. A thorough understanding of these spectroscopic characteristics is paramount for the rational design of novel acridine derivatives with tailored functional properties.

References

- Benchchem. (n.d.). Spectroscopic Properties of 9-Methylacridine-4-carboxylic Acid: An In-depth Technical Guide.

- Benchchem. (n.d.). In-Depth Technical Guide on the Photophysical Properties of 9-Methylacridine-4-carboxylic Acid Esters.

- ChemicalBook. (n.d.). 9-METHYLACRIDINE(611-64-3) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). 9-Methylacridine. PubChem.

- Benchchem. (n.d.). A Comparative Guide to 9-Methylacridine-4-carboxylic Acid and Traditional Organic Dyes.

- CymitQuimica. (n.d.). CAS 611-64-3: 9-Methylacridine.

- NIST. (n.d.). Acridine, 9-methyl-. NIST WebBook.

- BLD Pharm. (n.d.). 611-64-3|9-Methylacridine.

- Chem-Impex. (n.d.). 9-Methylacridine.

- Benchchem. (n.d.). 9-Methylacridine-4-carboxylic Acid for Cell Imaging: A Technical Guide.

- ResearchGate. (2021). On the Photochemical Stability of the 9‐Mesityl‐10‐methylacridinium Cation.

- ChemSynthesis. (n.d.). 9-methylacridine.

- NIST. (n.d.). Acridine, 9-methyl- UV/Visible spectrum. NIST WebBook.

- PrepChem.com. (n.d.). Preparation of 9-methylacridine.

- Sigma-Aldrich. (n.d.). 9-Methylacridine USP Reference Standard.

- Benchchem. (n.d.). Application Notes and Protocols: Acridine-4-sulfonic acid in Fluorescence Microscopy Techniques.

- Thermo Fisher Scientific. (n.d.). 9-Methylacridine, 97%.

- MDPI. (2022). Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties.

- Royal Society of Chemistry. (2014). A spectroscopic study to decipher the mode of interaction of some common acridine derivatives with CT DNA within nanosecond and femtosecond time domains.

- PubMed. (2018). Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency.

- ResearchGate. (n.d.). The set of acridine derivatives' absorption spectra in water.

- Benchchem. (n.d.). Application Notes & Protocols: Structural Elucidation of 9-Methyladenine using NMR Spectroscopy.

- PubMed. (2011). Initial excited-state structural dynamics of 9-methyladenine from UV resonance Raman spectroscopy.

- Benchchem. (n.d.). 9-Methylacridine-4-carboxylic acid stability and storage conditions.

- University of Washington. (n.d.). Chapter 13: Spectroscopy.

- The Martínez Group, Stanford University. (n.d.). Excited States Dynamics.

- University of Bristol Research Portal. (2020). Excited-state dynamics of molecules with classically driven trajectories and Gaussians.

Sources

- 1. CAS 611-64-3: 9-Methylacridine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 9-Methylacridine | C14H11N | CID 11913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acridine, 9-methyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 9-METHYLACRIDINE(611-64-3) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vanderbilt.edu [vanderbilt.edu]

- 11. Acridine, 9-methyl- [webbook.nist.gov]

- 12. Excited States Dynamics | The Martínez Group [mtzweb.stanford.edu]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, spectroscopic studies and biological evaluation of acridine derivatives: The role of aggregation on the photodynamic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 9-Methylacridine

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 9-methylacridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. While direct and exhaustive photophysical data for 9-methylacridine itself is dispersed, this document synthesizes available information on closely related derivatives to infer and elucidate its fundamental characteristics. We delve into the absorption and emission profiles, the profound influence of the solvent environment on these properties, and the underlying excited-state dynamics. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of key photophysical parameters, including fluorescence quantum yield and lifetime. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, providing both the theoretical foundation and practical methodologies for harnessing the unique fluorescent properties of the 9-methylacridine core.

Introduction: The Significance of 9-Methylacridine

9-Methylacridine is an aromatic compound belonging to the acridine family, distinguished by a fused three-ring structure containing a nitrogen atom and a methyl group at the 9-position.[1] This structural arrangement confers a unique set of electronic and photophysical properties, making it a valuable scaffold in various scientific domains. Acridine derivatives are widely recognized for their ability to intercalate with DNA, a property that has been exploited in the development of anticancer and antiviral agents.[2] The intrinsic fluorescence of the acridine core, which is often sensitive to the local environment, makes 9-methylacridine and its analogs powerful tools as fluorescent probes and sensors.[2][3]

The addition of a methyl group at the 9-position influences the electronic distribution within the acridine ring system, thereby modulating its chemical reactivity and photophysical behavior.[1] A thorough understanding of these photophysical properties is paramount for the rational design of novel fluorescent probes for cellular imaging, the development of photosensitizers for photodynamic therapy, and the optimization of acridine-based therapeutic agents.[4] This guide aims to provide a detailed exploration of these properties and the methodologies to accurately characterize them.

Core Photophysical Properties

Table 1: Photophysical Properties of Representative 9-Methylacridine Derivatives in Various Solvents [5]

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f | τ_f (ns) |

| Acridin-9-ylmethyl 4-methoxybenzoate | n-Hexane | 355 | 385 | 2330 | - | - |

| Acetonitrile | 355 | 410 | 4113 | - | - | |

| Methanol | 355 | 430 | 5617 | - | - | |

| 9-(Methoxycarbonyl)acridine | Cyclohexane | 382 | 404 | 1400 | 0.04 | 1.8 |

| Diethyl ether | 382 | 407 | 1590 | 0.08 | 3.3 | |

| Acetonitrile | 384 | 418 | 2120 | 0.17 | 6.8 | |

| 2-Propanol | 384 | 432 | 2960 | 0.38 | 11.5 |

Disclaimer: The data for Acridin-9-ylmethyl 4-methoxybenzoate is based on qualitative descriptions of fluorescence spectra. Quantitative values for quantum yield (Φ_f) and lifetime (τ_f) were not specified in the cited source for this specific ester. Data for 9-(Methoxycarbonyl)acridine is included as a closely related derivative to provide a reference for the photophysical behavior.[5]

The absorption spectrum of acridine derivatives is typically characterized by two main electronic transitions, ¹Lₐ and ¹Lₑ, which are sensitive to substitution and the solvent environment.[2] The fluorescence emission is generally characterized by a Stokes shift, the difference in energy between the absorption and emission maxima, which is influenced by the reorganization of the molecule and its solvent shell in the excited state.

The Influence of the Solvent Environment

The photophysical properties of 9-methylacridine and its derivatives are profoundly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[6] This sensitivity is a key attribute that makes these compounds valuable as environmental probes.[5] The primary solvent properties that modulate the photophysics of 9-methylacridine are polarity and hydrogen-bonding capacity.[5]

As illustrated in Table 1, an increase in solvent polarity generally leads to a red-shift (bathochromic shift) in the emission spectrum, resulting in a larger Stokes shift. This is indicative of a more polar excited state compared to the ground state. The solvent molecules reorient around the excited-state dipole, lowering its energy and thus the energy of the emitted photon.

Protic solvents, capable of hydrogen bonding, can also significantly impact the photophysical properties. For instance, in related acridine carboxylic acids, the fluorescence quantum yields have been observed to increase with the hydrogen-bonding capacity of the solvent.[2] This is often due to the specific interactions that can stabilize the excited state or inhibit non-radiative decay pathways.

Excited State Dynamics and Deactivation Pathways

Upon absorption of a photon, a 9-methylacridine molecule is promoted to an excited electronic state. The subsequent de-excitation can occur through several radiative and non-radiative pathways, which are elegantly illustrated by a Jablonski diagram.

Caption: A generalized Jablonski diagram illustrating the key photophysical processes.

The primary deactivation pathways for an excited 9-methylacridine molecule include:

-

Fluorescence: Radiative decay from the first excited singlet state (S₁) to the ground state (S₀), which is the source of its characteristic emission.

-

Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).

-

Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicities (e.g., S₁ → T₁), leading to the population of the triplet state.

-

Phosphorescence: Radiative decay from the first excited triplet state (T₁) to the ground state (S₀). This is typically a slower process than fluorescence.

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. It is inversely related to the rates of non-radiative decay pathways. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state.

Experimental Protocols for Accurate Photophysical Characterization

The reliable determination of the photophysical properties of 9-methylacridine requires rigorous experimental design and execution. The following protocols are provided as a guide for researchers.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of 9-methylacridine of known concentration in the desired solvent.

-

Prepare a series of dilutions from the stock solution.

-

Record the absorption spectra of the solutions over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a blank.

-

Identify the λ_abs values from the spectra.

-

The molar absorption coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence excitation and emission spectra.

-

Instrumentation: A spectrofluorometer with a monochromatic excitation source and an emission detector.

-

Procedure:

-

Prepare dilute solutions of 9-methylacridine in the desired solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]

-

Record the fluorescence emission spectrum by exciting at a fixed wavelength (typically the λ_abs).

-

Record the fluorescence excitation spectrum by monitoring the emission at a fixed wavelength (typically the λ_em) while scanning the excitation wavelength.

-

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)

The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield.[3]

Caption: Workflow for the determination of fluorescence quantum yield by the comparative method.

-

Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to be absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[3]

-

Procedure:

-

Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to the 9-methylacridine sample.

-

Prepare a series of 5-6 dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[5]

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the standard and sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation:[5] Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²) Where:

-

Φ_std is the quantum yield of the standard.

-

m_x and m_std are the gradients of the plots for the sample and the standard, respectively.

-

n_x and n_std are the refractive indices of the sample and standard solutions, respectively.

-

-

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This technique measures the decay of fluorescence intensity over time after excitation by a short pulse of light.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system with a pulsed light source (e.g., a picosecond diode laser) and a sensitive detector.[5]

-

Procedure:

-

Prepare a dilute solution of 9-methylacridine.

-

Excite the sample with the pulsed light source and measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.

-

Repeat this process to build a histogram of photon arrival times, which represents the fluorescence decay profile.

-

Analyze the decay curve by fitting it to an exponential function to determine the fluorescence lifetime (τ_f).[5] For some acridine derivatives, a bi-exponential decay may be observed, indicating more complex excited-state dynamics.[3]

-

Applications in Research and Drug Development

The unique photophysical properties of 9-methylacridine make it a versatile tool in various research and development applications:

-

Fluorescent Probes and Sensors: The sensitivity of its fluorescence to the local environment allows for the design of "smart" probes that can report on changes in polarity, pH, or the presence of specific analytes in biological systems.[3][4]

-

Cellular Imaging: Acridine-based fluorophores are widely used in cellular imaging due to their ability to stain nucleic acids, enabling visualization of the nucleus and other cellular compartments.[4]

-

Drug Development: As a core scaffold for various therapeutic agents, understanding the photophysical properties of 9-methylacridine is crucial for elucidating drug-target interactions, cellular uptake, and mechanisms of action.[2]

Conclusion

9-Methylacridine possesses a rich and environment-sensitive photophysical profile that makes it a compound of significant scientific interest. While a complete photophysical dataset for the parent compound remains to be consolidated, the behavior of its close derivatives provides a strong foundation for understanding its core properties. The pronounced influence of solvent polarity and hydrogen-bonding capabilities on its absorption and emission characteristics underscores its potential as a versatile fluorescent probe. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable characterization of 9-methylacridine and its analogs. A thorough grasp of these photophysical principles and experimental methodologies is essential for researchers and drug development professionals seeking to leverage the unique optical properties of this important class of molecules.

References

-

The environmental effect on the fluorescence intensity in solution. An analytical model - Springer. Available at: [Link]

-

9-Methylacridine | C14H11N | CID 11913 - PubChem. Available at: [Link]

Sources

- 1. CAS 611-64-3: 9-Methylacridine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The environmental effect on the fluorescence intensity in solution. An analytical model - Analyst (RSC Publishing) [pubs.rsc.org]

9-Methylacridine chemical structure and properties

<G3>

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 9-Methylacridine, a heterocyclic aromatic compound belonging to the acridine family.[1] It delves into its core chemical structure, physicochemical properties, synthesis methodologies, and significant applications, particularly within the realms of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical insights into the utilization of this versatile molecule.

Introduction: The Significance of the Acridine Scaffold

Acridine derivatives represent a well-established and highly significant class of compounds, characterized by a planar tricyclic structure. This unique architecture allows them to intercalate with DNA, a mechanism that forms the basis for their broad range of biological activities, including anticancer, antiviral, and antimalarial properties.[2] The substituent pattern on the acridine core is a critical determinant of its biological efficacy and physicochemical characteristics. 9-Methylacridine, with a methyl group at the 9-position, serves as a key building block and a subject of study for developing novel therapeutic agents and functional materials.[1][3] The methyl group's presence influences the compound's chemical behavior, making it a valuable precursor in organic synthesis and a fluorescent probe in various biological investigations.[1]

Chemical Structure and Core Identifiers

The fundamental structure of 9-Methylacridine consists of three fused aromatic rings with a nitrogen atom in the central ring and a methyl group substituted at the 9-position.[1]

Visualizing the Core Structure

Caption: Chemical structure of 9-Methylacridine.

Key Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 9-methylacridine | [4] |

| CAS Number | 611-64-3 | [4] |

| Molecular Formula | C₁₄H₁₁N | [1][4] |

| Molecular Weight | 193.24 g/mol | [4] |

| InChI | InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | [4] |

| InChIKey | FLDRLXJNISEWNZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC1=C2C=CC=CC2=NC3=CC=CC=C13 | [4] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 9-Methylacridine are pivotal for its handling, application, and the design of new derivatives.

Table of Physicochemical Properties

| Property | Value | Source |

| Appearance | Pale yellow to brownish solid; greenish-yellow needles upon crystallization.[1][5] | [1][5] |

| Melting Point | 114-119 °C[6][7]; 117-118 °C[5] | [5][6][7] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] Sparingly soluble in water (0.039 g/L at 25 °C).[3] | [1][3] |

| pKa | 6.68 ± 0.10 (Predicted) | [3] |

Spectroscopic Profile: A Window into Molecular Behavior

The spectroscopic characteristics of 9-Methylacridine are fundamental for its identification and for studying its interactions in various environments.

-

UV-Vis Absorption Spectroscopy: Acridine derivatives exhibit characteristic electronic transitions (¹Lₐ and ¹Lₑ) that are sensitive to the solvent environment and substitution patterns.[7] The absorption spectrum is a key tool for studying its electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of 9-Methylacridine and its derivatives. The chemical shifts of the protons and carbons provide detailed information about the electronic environment within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 9-Methylacridine, confirming its elemental composition.[8]

Synthesis Methodologies: From Benchtop to Advanced Approaches

The synthesis of 9-Methylacridine can be achieved through several routes, with the Bernthsen reaction being a classical and widely cited method.

Traditional Synthesis: The Bernthsen Reaction

This method involves the reaction of diphenylamine with acetic acid in the presence of a condensing agent like zinc chloride.[5][9] While established, this method can lead to the formation of tarry by-products, necessitating careful purification steps.[5]

Experimental Protocol: Classical Bernthsen Synthesis of 9-Methylacridine [5]

-

Reaction Setup: In a suitable reaction vessel, combine 50 g of diphenylamine, 30 ml of glacial acetic acid, and 85 g of anhydrous zinc chloride.

-

Initial Heating: Slowly heat the mixture to 100 °C in an oil bath and maintain this temperature for approximately one hour.

-

High-Temperature Reaction: Gradually increase the temperature to 220 °C and hold for 14 hours with occasional stirring.

-

Workup: After cooling to about 100 °C, dissolve the reaction mixture in hot 50% sulfuric acid.

-

Extraction: Pour the hot solution into a large volume of water. The product will be in the aqueous phase, which has a fluorescent greenish-yellow appearance. Extract the resinous residue multiple times with hot, dilute sulfuric acid and combine the aqueous extracts.

-

Purification: Treat the cooled, combined acidic solution with activated carbon and filter.

-

Precipitation: Precipitate the 9-Methylacridine by adding ammonia to the filtrate.

-

Crystallization: Recrystallize the crude product from 85% alcohol to obtain greenish-brown needles.

-

Further Purification (Optional): For higher purity, dissolve the crystallized product in alcohol and treat it with a solution of tartaric acid in alcohol to form the tartrate salt. The salt can then be isolated, dissolved in water, and converted back to the free base with ammonia to yield pure, greenish-yellow needles.[5]

Caption: Workflow for the classical Bernthsen synthesis of 9-Methylacridine.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

To overcome the long reaction times and potential for side products in traditional methods, microwave-assisted organic synthesis has emerged as a rapid and efficient alternative. This technique can significantly accelerate the reaction of diarylamines with carboxylic acids in the presence of zinc chloride, reducing reaction times from hours to minutes.[10]

Experimental Protocol: Microwave-Assisted Synthesis of 9-Methylacridine [10]

-

Reactant Mixture: In a microwave-safe test tube, mix diphenylamine (2.0 mmol), acetic acid (20.0 mmol), and zinc chloride (1.09 g, 8.0 mmol).

-

Microwave Irradiation: Irradiate the mixture with 200 W microwave power (2.45 GHz), maintaining the temperature between 200-210 °C for approximately 5 minutes.

-

Quenching and Neutralization: After the reaction, add aqueous ammonia (28%, 4 ml) to the mixture and stir.

-

Isolation: Filter the resulting slurry and wash the residue with water until the filtrate is neutral.

-

Extraction and Purification: Dry the residue and extract it with ethyl acetate. Dry the organic solvent over magnesium sulfate, evaporate it under reduced pressure, and purify the crude product by silica gel column chromatography to yield 9-Methylacridine.[10]

Chemical Reactivity and Applications

The chemical reactivity of 9-Methylacridine is centered around the nitrogen atom and the methyl group, allowing for a variety of chemical transformations.[1]

Key Reactions

-

Reactions at the Nitrogen Atom: The nitrogen atom can undergo electrophilic substitution and oxidation reactions.[1]

-

Reactions of the Methyl Group: The methyl group at the 9-position can be a site for various functional group transformations.

Applications in Drug Development and Research

The acridine scaffold is a cornerstone in medicinal chemistry, and 9-Methylacridine serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[2][3]

-

Anticancer Agents: The planar structure of acridine derivatives allows them to intercalate between the base pairs of DNA, disrupting cellular processes and leading to cytotoxic effects in rapidly dividing cancer cells.[2]

-

Antiviral and Antimalarial Drugs: Acridine-based compounds have shown efficacy against various viruses and malarial parasites.[2]

-

Fluorescent Probes: The inherent fluorescence of the acridine ring system makes 9-Methylacridine and its derivatives useful as fluorescent probes in biological studies to visualize and track cellular processes.[1][3]

-

Building Block for Organic Synthesis: It is a versatile starting material for the synthesis of dyes, pharmaceuticals, and agrochemicals.[3]

Caption: Applications of 9-Methylacridine and an exemplary mechanism of action.

Safety and Handling

9-Methylacridine should be handled with care as it may pose health risks upon exposure.[1] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling this compound.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust.[12]

-

Storage: Store in a cool, dry place away from incompatible materials like strong oxidizing agents.[11]

Conclusion

9-Methylacridine is a compound of significant interest in both academic research and industrial applications.[1] Its unique chemical structure and reactivity make it a versatile building block for the synthesis of a wide array of functional molecules. The insights provided in this guide, from its fundamental properties to detailed synthetic protocols and applications, are intended to empower researchers and drug development professionals to effectively utilize 9-Methylacridine in their scientific endeavors. The continued exploration of acridine chemistry promises the development of next-generation therapeutics and advanced materials.[13]

References

-

PrepChem.com. Preparation of 9-methylacridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11913, 9-Methylacridine. [Link]

-

J-STAGE. RAPID SYNTHESIS OF ACRIDINES USING MICROWAVE. [Link]

-

ChemSynthesis. 9-methylacridine - 611-64-3, C14H11N, density, melting point, boiling point, structural formula, synthesis. [Link]

-

NIST. Acridine, 9-methyl-. [Link]

-

Mol-Instincts. 9-METHYLACRIDINE 611-64-3 wiki. [Link]

-

ResearchGate. Synthesis of 9-methylacridine. [Link]

-

NIST. Acridine, 9-methyl- UV/Visible spectrum. [Link]

-

NIST. Acridine, 9-methyl- Phase change data. [Link]

-

PubMed Central. Medicinal chemistry of acridine and its analogues. [Link]

Sources

- 1. CAS 611-64-3: 9-Methylacridine | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Acridine, 9-methyl- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. accustandard.com [accustandard.com]

- 12. fishersci.com [fishersci.com]

- 13. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: From Fundamental Photophysics to Advanced Applications

An In-depth Technical Guide to the Quantum Yield of 9-Methylacridine Derivatives

Acridine-based fluorophores represent a cornerstone in the development of fluorescent probes and imaging agents.[1] Their rigid, planar structure and inherent fluorescence provide a versatile scaffold for chemical modification. Among these, 9-methylacridine and its derivatives have emerged as particularly valuable tools due to their pronounced environmental sensitivity, making them exceptional reporters of local polarity, pH, and molecular binding events.[2][3][4]

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in photophysical principles and validated by field-proven experimental design. We will explore the causality behind the fluorescence quantum yield (Φf)—the single most critical parameter defining a fluorophore's efficiency—and detail a robust, self-validating methodology for its accurate determination. Understanding and controlling the quantum yield is paramount to harnessing the full potential of these powerful molecules in applications ranging from cellular imaging to photodynamic therapy.[1][2]

The Essence of Quantum Yield: A Probabilistic View of Light

When a molecule like a 9-methylacridine derivative absorbs a photon, it is promoted to an electronically excited state. It cannot remain in this high-energy state indefinitely and must return to the ground state. The pathway it takes for this de-excitation determines its fate as a fluorophore.

The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted via fluorescence to the number of photons absorbed.[5][6] It is, in essence, the probability that an excited molecule will release its energy as a photon of light rather than through other, non-radiative pathways.[6]

These competing de-excitation processes include:

-

Fluorescence (Radiative Decay, k_f_): The desired pathway, where energy is lost through the emission of a photon.

-

Internal Conversion & Vibrational Relaxation (Non-Radiative Decay, k_nr_): Energy is dissipated as heat to the surrounding solvent molecules.[6]

-

Intersystem Crossing: The molecule transitions to a triplet state, which can lead to phosphorescence or non-radiative decay.[6]

The quantum yield is intrinsically related to the rate constants of these processes and the fluorescence lifetime (τ_f_), the average time the molecule spends in the excited state. A high quantum yield signifies that radiative decay (fluorescence) is the dominant and most probable de-excitation pathway.[7]

Modulating Fluorescence: Factors Governing the Quantum Yield of 9-Methylacridine Derivatives